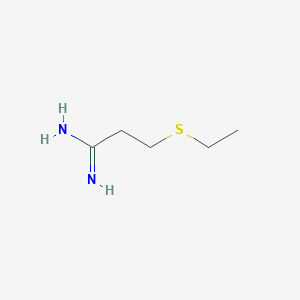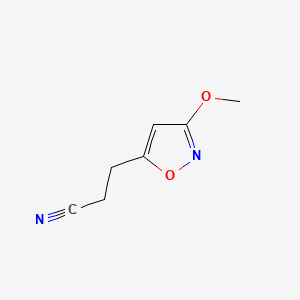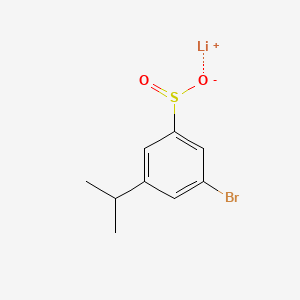
3-(Ethylthio)propanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethylthio)propanimidamide is an organic compound with the molecular formula C5H12N2S It is characterized by the presence of an ethylthio group attached to a propanimidamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylthio)propanimidamide typically involves the reaction of ethylthiol with propanimidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The specific reaction conditions, such as temperature and pressure, can vary depending on the desired outcome and scale of production .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Ethylthio)propanimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the ethylthio group to a sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride can reduce the imidamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ethylthio group, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the imidamide group can produce amines .
Wissenschaftliche Forschungsanwendungen
3-(Ethylthio)propanimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive agents, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 3-(Ethylthio)propanimidamide involves its interaction with specific molecular targets. The ethylthio group can participate in various biochemical pathways, influencing the compound’s biological activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 3-(Methylthio)propanimidamide
- 3-(Propylthio)propanimidamide
- 3-(Butylthio)propanimidamide
Comparison: Compared to its analogs, 3-(Ethylthio)propanimidamide exhibits unique properties due to the presence of the ethylthio group. This group can influence the compound’s reactivity, solubility, and biological activity. For instance, the ethylthio group may provide better stability and bioavailability compared to the methylthio or propylthio analogs .
Eigenschaften
Molekularformel |
C5H12N2S |
|---|---|
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
3-ethylsulfanylpropanimidamide |
InChI |
InChI=1S/C5H12N2S/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H3,6,7) |
InChI-Schlüssel |
TUSNBKSWEYSSAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate](/img/structure/B13614288.png)
![3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea,trifluoroaceticacid](/img/structure/B13614294.png)




![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)


![(2S,4R)-4-hydroxy-1-[(2R)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13614329.png)


![2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13614343.png)

